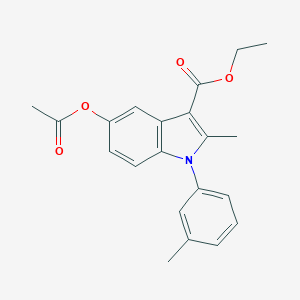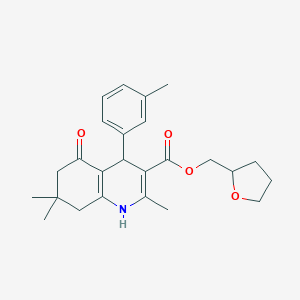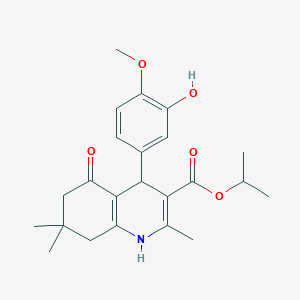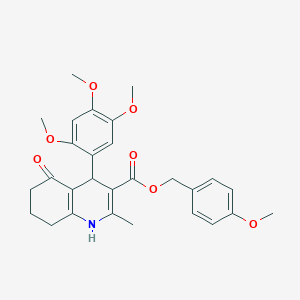![molecular formula C29H30N4O2S B389394 3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B389394.png)
3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazolidine moieties, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might be tested for activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in industrial applications.
Mecanismo De Acción
The mechanism of action of 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules and derivatives of indole and thiazolidine. Examples might include:
- Spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
- 1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
Uniqueness
What sets 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione apart is its specific substitution pattern and the presence of both indole and thiazolidine rings. This unique structure may confer distinct biological and chemical properties, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C29H30N4O2S |
|---|---|
Peso molecular |
498.6g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C29H30N4O2S/c1-21-12-13-24(18-22(21)2)33-27(34)19-36-29(33)25-10-6-7-11-26(25)32(28(29)35)20-30-14-16-31(17-15-30)23-8-4-3-5-9-23/h3-13,18H,14-17,19-20H2,1-2H3 |
Clave InChI |
ZPSANACSGBAMLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389312.png)
![2-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B389313.png)
![4-[(4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene)methyl]phenyl acetate](/img/structure/B389320.png)

![6-Ethyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B389322.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione](/img/structure/B389323.png)
![2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389327.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
![6-Amino-3-tert-butyl-4-(4-hydroxy-3-methoxy-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389329.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B389330.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B389331.png)



